2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-4-yl)acetamide

Description

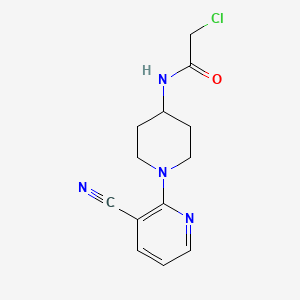

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O/c14-8-12(19)17-11-3-6-18(7-4-11)13-10(9-15)2-1-5-16-13/h1-2,5,11H,3-4,6-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUZBCPSNDKVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCl)C2=C(C=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190130 | |

| Record name | 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-4-piperidinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-49-2 | |

| Record name | 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-4-piperidinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[1-(3-cyano-2-pyridinyl)-4-piperidinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-4-yl)acetamide typically involves the reaction of 2-chloroacetamide with a piperidine derivative that contains a cyanopyridine moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-4-yl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent like ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-4-yl)acetamide is C16H19ClN4O, with a molecular weight of approximately 320.80 g/mol. The compound features a chloro substituent on the acetamide group, which may enhance its biological activity by influencing its interaction with target proteins.

Neuropharmacology

Research indicates that compounds with similar structures to this compound exhibit significant activity as potential treatments for neurological disorders. The piperidine and cyanopyridine components are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their ability to modulate dopaminergic activity. The findings suggested that modifications in the piperidine ring could enhance receptor affinity and selectivity, indicating that this compound may be a candidate for further development in treating conditions such as schizophrenia and depression .

Oncology

The compound's structural features may also position it as a candidate for anticancer drug development. Similar compounds have shown efficacy in inhibiting tumor growth by targeting specific cellular pathways involved in cancer progression.

Research Findings:

A recent investigation into the anticancer properties of cyanopyridine derivatives revealed that they can induce apoptosis in cancer cells through the modulation of key signaling pathways . This suggests that this compound could be evaluated for its potential to inhibit cancer cell proliferation.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition: It may act as an inhibitor for enzymes involved in metabolic pathways relevant to cancer cell survival.

The compound this compound holds promise for applications in both neuropharmacology and oncology. Ongoing research should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and conducting clinical trials to assess its efficacy and safety in humans.

Future studies could explore:

- Structure–activity relationship (SAR) analyses to optimize the compound's efficacy.

- In vivo studies to evaluate therapeutic potential against specific diseases.

- Investigations into combination therapies that enhance its anticancer effects.

By advancing our understanding of this compound, researchers can potentially develop novel therapeutic agents that address unmet medical needs.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Heterocyclic Substituents

- 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide (CAS 1065484-54-9): Molecular Formula: C₁₀H₁₄ClN₃OS Molecular Weight: 259.76 g/mol Key Differences: Replaces the cyanopyridine with a thiazole ring. The sulfur atom in thiazole may alter hydrogen-bonding capacity and lipophilicity (LogP: 2.37 vs. target compound’s estimated LogP ~2.3) .

Aromatic and Aliphatic Substituents

- 2-Chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide (CAS 865431-95-4): Molecular Formula: C₁₄H₁₉ClN₂O Molecular Weight: 266.77 g/mol Key Differences: A benzyl group replaces the cyanopyridine, increasing aromaticity and lipophilicity (higher LogP). This modification may enhance membrane permeability but reduce polar interactions .

Pyridine Ring Modifications

- N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0): Molecular Formula: C₇H₇ClN₂O Molecular Weight: 174.60 g/mol Key Differences: Simpler structure with a chlorine atom instead of a cyano group on the pyridine ring. The absence of the piperidine-acetamide chain limits its pharmacological complexity .

Functional Group Comparisons in Acetamide Derivatives

Pharmacological and Physicochemical Insights

- Lipophilicity : Compounds with aromatic substituents (e.g., benzyl) exhibit higher LogP values, favoring membrane permeability but possibly increasing off-target interactions .

- Metabolic Stability: The cyanopyridine moiety may resist oxidative metabolism better than thiazole or hydroxylated analogs, as seen in similar compounds .

Biological Activity

2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClN4O, with a molecular weight of 278.74 g/mol. The compound features a chloro group, a piperidine ring, and a cyanopyridine moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer effects.

Antimicrobial Activity

A study assessing the antimicrobial properties of chloroacetamides found that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing less efficacy against Gram-negative bacteria like Escherichia coli . The presence of the cyanopyridine moiety enhances its lipophilicity, facilitating membrane penetration.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

Anticancer Potential

The compound's interaction with specific enzymes and receptors suggests potential anticancer properties. Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyridine-based compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in cellular processes, potentially influencing metabolic pathways relevant to disease states .

Case Studies

- Antimicrobial Testing : A quantitative structure–activity relationship (QSAR) analysis was performed on a series of chloroacetamides, including derivatives of this compound. The study confirmed that structural modifications significantly influenced antimicrobial efficacy, with halogenated derivatives showing enhanced activity against Gram-positive bacteria .

- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and MDA-MB-231, indicating promising anticancer activity .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-(1-(3-cyanopyridin-2-yl)piperidin-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with substitution reactions under alkaline conditions (e.g., using 3-cyanopyridine derivatives and chloroacetamide precursors). Key steps include:

- Substitution : Reacting piperidin-4-amine with 3-cyanopyridin-2-yl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Acetamide Formation : Condensation with chloroacetyl chloride using coupling agents like EDC or DCC in dichloromethane under nitrogen atmosphere .

Optimization focuses on temperature control, solvent choice, and catalyst selection to improve yield (target: >70%) and purity (>95%, confirmed via HPLC).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for N–CH), cyano group (δ ~110–120 ppm in C), and acetamide carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 319.12) .

- HPLC : C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its bioactivity in anticancer assays?

- Methodological Answer : The compound’s bioactivity arises from:

- Piperidine-Cyanopyridine Scaffold : Facilitates hydrogen bonding with kinase active sites (e.g., EGFR or CDK2) .

- Chloroacetamide Group : Acts as an electrophile for covalent binding to cysteine residues in target proteins .

To validate, perform: - Molecular Docking : Using AutoDock Vina to simulate interactions with EGFR (PDB: 1M17) .

- Kinase Inhibition Assays : Measure IC values via ADP-Glo™ Kinase Assay .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Contradictions may stem from:

- Cell-Specific Metabolism : Test metabolic stability using liver microsomes (human vs. murine) .

- Off-Target Effects : Employ CRISPR-Cas9 knockouts of suspected off-target genes (e.g., CYP3A4) .

- Orthogonal Assays : Cross-validate results using apoptosis assays (Annexin V/PI staining) and transcriptomics (RNA-seq) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

- Methodological Answer : Modify key regions:

- Piperidine Ring : Introduce methyl groups to enhance lipophilicity (logP optimization) .

- Cyanopyridine Moiety : Replace cyano with trifluoromethyl to improve metabolic resistance .

Evaluate analogs via: - In Silico ADMET Prediction : SwissADME for bioavailability and toxicity .

- In Vivo PK Studies : Monitor plasma half-life (t) and clearance in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.